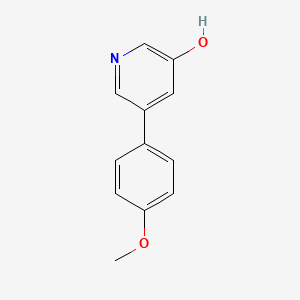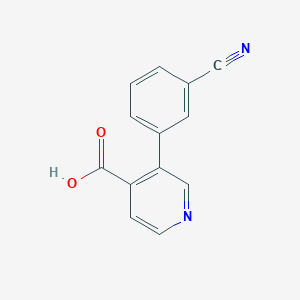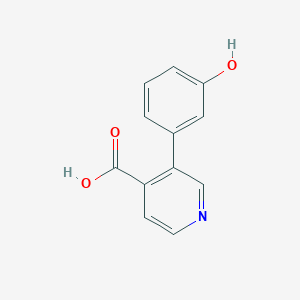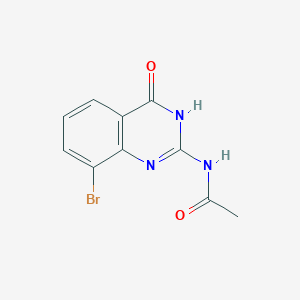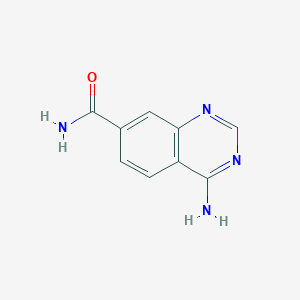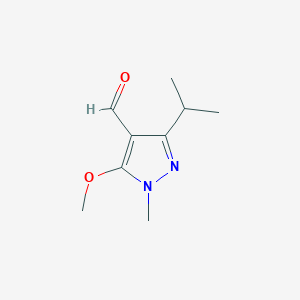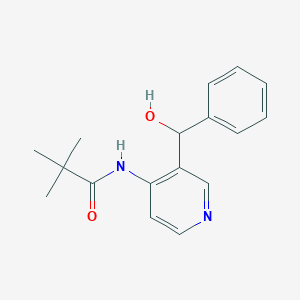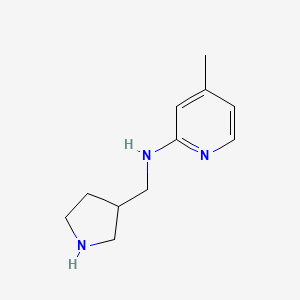
4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Vue d'ensemble
Description
“4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions are reported in the synthetic strategies used . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the steric factors of the pyrrolidine and pyridine rings . The structure–activity relationship (SAR) of the studied compounds is also described in the literature .Applications De Recherche Scientifique
Copper(I) Complexes
Copper(I) complexes containing bidentate iminopyridine ligands, including derivatives of 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, have been synthesized and characterized. These complexes demonstrate quasireversible redox behavior and a distorted tetrahedral coordination polyhedron around the copper(I) center (Dehghanpour, Bouslimani, Welter, & Mojahed, 2007).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Various γ-pyridinyl amine derivatives, including this compound, have shown promising antioxidant activity and moderate acetylcholinesterase inhibitory properties. Some of these compounds demonstrated higher antioxidant capacity than well-known antioxidants like α-tocopherol (Vargas Méndez & Kouznetsov, 2015).
Manganese(II) Complexes
Manganese(II) complexes with ligands derived from this compound have been synthesized, revealing distorted octahedral coordination spheres and interesting magnetic properties. These complexes display various magnetic interactions, including antiferromagnetic and ferromagnetic interactions, depending on the structure (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).
Pyrrolidines Synthesis
Research on the synthesis of pyrrolidines, a class of important heterocyclic organic compounds, includes the study of reactions involving compounds like this compound. These compounds can be used in various industrial applications, including dyes and agrochemical substances (Żmigrodzka et al., 2022).
Organoruthenium and Organorhodium Cations Interaction
The interaction of organoruthenium and organorhodium cations with novel ambidentate chelating ligands, including those derived from this compound, has been explored. These interactions are significant for developing heterobimetallic multitargeted complexes with potential anticancer applications (Nagy et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, such as tyrosine kinases .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of amine groups in its structure .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, such as those involved in collagen synthesis .
Pharmacokinetics
The presence of a pyrrolidine ring in its structure may influence its bioavailability and metabolic stability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-tubercular and anti-fibrotic effects .
Orientations Futures
The future directions in the research and development of “4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine” and similar compounds are likely to focus on the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .
Propriétés
IUPAC Name |
4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-2-5-13-11(6-9)14-8-10-3-4-12-7-10/h2,5-6,10,12H,3-4,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZYAVHAGLGAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



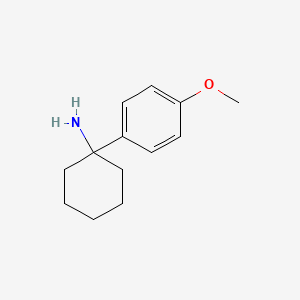


![5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3226816.png)

